molecular formula C17H25ClFNO3 B5370513 Ethyl 1-[3-(4-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[3-(4-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5370513
M. Wt: 345.8 g/mol
InChI Key: BEQATUQFWJIUPN-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(4-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a chemical compound widely used in scientific research. Its versatile properties make it valuable for studying drug development, receptor interactions, and therapeutic applications.

Properties

IUPAC Name

ethyl 1-[3-(4-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO3.ClH/c1-2-21-17(20)14-8-11-19(12-9-14)10-3-13-22-16-6-4-15(18)5-7-16;/h4-7,14H,2-3,8-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQATUQFWJIUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(4-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves the reaction of 4-fluorophenol with 3-chloropropylamine to form 3-(4-fluorophenoxy)propylamine. This intermediate is then reacted with ethyl 4-piperidinecarboxylate under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(4-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-[3-(4-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride is used in various scientific research applications, including:

    Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating receptor interactions and cellular pathways.

    Medicine: Exploring potential therapeutic applications and drug development.

    Industry: Used as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(4-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various cellular pathways, leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Similar in structure but with different substituents, leading to varied biological activities.

    Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate: Another related compound with distinct chemical properties and applications.

Uniqueness

Ethyl 1-[3-(4-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride is unique due to its specific fluorophenoxy group, which imparts unique chemical and biological properties. This makes it particularly valuable for studying receptor interactions and developing therapeutic agents.

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